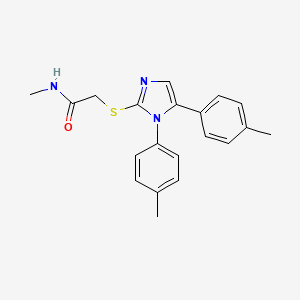

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a heterocyclic compound featuring a central imidazole ring substituted with two para-tolyl groups at the 1- and 5-positions. A thioether linkage connects the imidazole core to an N-methylacetamide moiety.

- Condensation of substituted imidazole precursors with thiol-containing intermediates.

- Alkylation or nucleophilic substitution reactions to introduce the acetamide group.

Properties

IUPAC Name |

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-14-4-8-16(9-5-14)18-12-22-20(25-13-19(24)21-3)23(18)17-10-6-15(2)7-11-17/h4-12H,13H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUHVQNPEYLNEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Formation of Glyoxal Intermediate

Acetophenone derivatives undergo oxidation using catalytic HBr (10 mol%) in dimethyl sulfoxide (DMSO) at 85°C to generate glyoxal intermediates. For instance:

$$ \text{Ar-C(O)-R} \xrightarrow[\text{HBr (cat.)}]{\text{DMSO, 85°C}} \text{Ar-C(O)-CHO} $$

This step is critical for subsequent cyclization.

Cyclization with Ammonium Acetate

The glyoxal intermediate reacts with p-tolualdehyde and ammonium acetate in methanol/DMSO (6:4 v/v) at 70–80°C. The reaction proceeds via a Debus-Radziszewski mechanism, forming the 1,5-di-p-tolylimidazole scaffold:

$$ \text{Ar-CHO} + \text{Ar'-C(O)-CHO} + \text{NH₄OAc} \rightarrow \text{Imidazole} + \text{H₂O} $$

Key parameters:

- Temperature : 70–80°C (prevents decomposition)

- Solvent : Methanol/DMSO mixture enhances solubility of intermediates.

- Yield : 69–75% after recrystallization with ethanol.

Functionalization with N-Methylacetamide

The N-methylacetamide group is introduced either before or after thiolation, depending on the synthetic route.

Acylation of Methylamine

N-Methylchloroacetamide is prepared by reacting methylamine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C:

$$ \text{MeNH₂} + \text{ClCH₂COCl} \rightarrow \text{MeNH-C(O)-CH₂Cl} $$

The product is isolated in 85–90% yield after neutralization and extraction.

Coupling with Thiolated Imidazole

The chloroacetamide undergoes nucleophilic substitution with the thiolated imidazole in ethanol/DMSO (1:1) at 80°C for 2 hours:

$$ \text{Imidazole-SH} + \text{ClCH₂C(O)-NMe₂} \xrightarrow[\text{EtOH/DMSO}]{\text{80°C}} \text{Target Compound} + \text{HCl} $$

Yields range from 60–68%, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Reaction Conditions

Critical parameters influencing yield and purity include:

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods:

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The p-tolyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium on carbon

Substitution: Nitric acid, halogens, Lewis acid catalysts

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced imidazole derivatives

Substitution: Nitrated or halogenated p-tolyl derivatives

Scientific Research Applications

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-methylacetamide has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its imidazole moiety, which is known to interact with various biological targets.

Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study the interactions of imidazole-containing compounds with biological macromolecules.

Industrial Applications:

Mechanism of Action

The mechanism of action of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-methylacetamide would depend on its specific application. In medicinal chemistry, the imidazole ring can act as a ligand for metal ions or as a hydrogen bond donor/acceptor, influencing enzyme activity or receptor binding. The thioether linkage may also play a role in modulating the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Research Implications

- Compound A : Clinical translation of its antimicrobial activity requires in vitro/in vivo validation of salt derivatives.

Biological Activity

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-methylacetamide, a compound with a complex structure featuring an imidazole ring and thioether linkage, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-methylacetamide is C22H20N4OS2, with a molecular weight of 420.6 g/mol. The compound's structure is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H20N4OS2 |

| Molecular Weight | 420.6 g/mol |

| CAS Number | 1207005-59-1 |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Imidazole Ring : Synthesized via cyclization reactions involving dicarbonyl compounds and primary amines.

- Substitution with p-Tolyl Groups : Achieved through Friedel-Crafts alkylation using p-tolyl chloride.

- Thioether Formation : The substituted imidazole is reacted with thiol compounds to form the thioether linkage.

- Acetamide Formation : The thioether is then reacted with N-methylacetamide to yield the final product.

Biological Activity

Research indicates that 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-methylacetamide exhibits various biological activities, including:

Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting bacterial growth through membrane disruption mechanisms .

Anti-inflammatory Effects : Research has indicated that derivatives of imidazole compounds can inhibit pro-inflammatory cytokines, suggesting a possible role in reducing inflammation .

Antitumor Potential : Some studies have linked imidazole derivatives to antitumor activity, with indications that they may interfere with cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Effects : A study demonstrated that similar imidazole derivatives exhibited significant antibacterial activity against various strains, indicating that modifications in the structure could enhance efficacy against resistant bacteria .

- Anti-inflammatory Activity Evaluation : In vitro assays showed that compounds related to 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-methylacetamide could inhibit nitric oxide production in response to lipopolysaccharides (LPS), highlighting their potential as anti-inflammatory agents .

- Antitumor Mechanisms Investigation : Research has indicated that imidazole-containing compounds can induce apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound may share similar mechanisms .

Q & A

Q. What are the recommended synthetic routes for 2-((1,5-di-ppp-tolyl-1HHH-imidazol-2-yl)thio)-NNN-methylacetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 1,5-di--tolylimidazole-2-thiol with 2-chloro--methylacetamide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or ethanol. Key steps include:

- Solvent Selection: Ethanol or DMF is preferred for improved solubility of intermediates .

- Catalyst/Base Optimization: Potassium carbonate facilitates nucleophilic substitution at the thiol group .

- Purification: Recrystallization from ethanol or chromatography ensures purity (>95%) .

Yield optimization requires controlled reaction times (3–5 hours) and temperatures (reflux conditions) .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: - and -NMR confirm the imidazole ring substituents, thioether linkage, and -methylacetamide moiety. Discrepancies between calculated and observed spectra indicate impurities .

- IR Spectroscopy: Peaks at 1650–1700 cm (C=O stretch) and 2550–2600 cm (S-H stretch, if unreacted) validate functional groups .

- Elemental Analysis: Matching experimental and theoretical C/H/N/S percentages confirms purity .

Q. How can researchers assess the preliminary biological activity of this compound against microbial targets?

Methodological Answer:

- Antimicrobial Assays: Use standardized protocols (e.g., broth microdilution) against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are determined .

- Structure-Activity Relationship (SAR): Compare activity with analogs (e.g., halogen-substituted derivatives) to identify critical functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) observed during structural characterization?

Methodological Answer:

- Dynamic NMR Studies: Investigate tautomerism in the imidazole ring, which can cause unexpected splitting or shifts .

- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, as done for related imidazole derivatives .

- Computational Validation: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

Q. What strategies are effective for modifying the imidazole and thioacetamide moieties to enhance target selectivity?

Methodological Answer:

- Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO, -CF) on the aryl rings to modulate electronic effects and binding affinity .

- Bioisosteric Replacement: Replace the thioether with sulfoxide/sulfone groups to improve metabolic stability .

- Hybridization: Conjugate with thiazole or triazole rings (e.g., as in ) to exploit synergistic interactions with biological targets .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase COX-1/2) based on imidazole-thioacetamide scaffolds .

- Molecular Dynamics (MD) Simulations: Assess binding stability over time (e.g., 100 ns trajectories) to identify key residues in target proteins .

- Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) to guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.